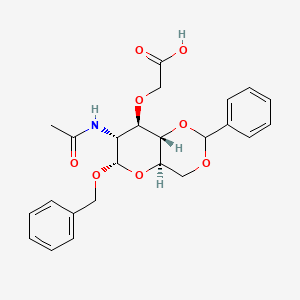

Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-a-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside: is a complex carbohydrate derivative. This compound is notable for its structural features, which include a benzylidene acetal protecting group and an acetamido group, making it a valuable intermediate in synthetic organic chemistry and a potential candidate for various biomedical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzylidene acetal to form the 4,6-O-benzylidene derivative.

Introduction of the Acetamido Group: The 2-hydroxyl group is converted to an acetamido group through acetylation.

Carboxymethylation: The 3-hydroxyl group is then carboxymethylated using chloroacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene acetal group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Substitution: The benzylidene group can be substituted under acidic conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) facilitate substitution reactions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted glucopyranosides depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Enzymatic Applications

Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside has been utilized as a substrate in various enzymatic reactions. For example:

- Fucosyltransferase Activity : This compound acts as a specific acceptor for alpha(1→4)-L-fucosyltransferase, an enzyme involved in glycoprotein synthesis. The enzymatic product can be isolated and characterized, demonstrating the compound's utility in studying glycosylation processes .

Glycosylation Studies

The compound serves as a valuable tool in glycosylation reactions, which are critical for the synthesis of complex carbohydrates. Research has shown that it can be used to synthesize glycosides with specific stereochemical configurations.

| Reaction Type | Conditions | Yield |

|---|---|---|

| Glycosylation with Acids | EDCI/DCC coupling | High yield |

| Stereoselective Glycosylation | DBU as base | Excellent selectivity |

These reactions highlight the compound's role in developing new glycosylation methodologies and understanding carbohydrate chemistry .

Medicinal Chemistry

Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside has potential therapeutic applications:

- Antiviral Activity : Case studies indicate that derivatives of this compound can enhance the replication of human immunodeficiency virus (HIV) in vitro. The treatment of peripheral blood mononuclear cells with this compound resulted in increased expression of HIV co-receptors, suggesting its role in viral pathogenesis and immune response modulation .

Custom Synthesis

The compound is often custom synthesized for specific research applications, allowing for tailored modifications that enhance its biochemical properties or activity. This flexibility makes it a critical component in various research projects focusing on carbohydrate chemistry and biochemistry .

Mecanismo De Acción

The mechanism by which Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside exerts its effects is primarily through its interaction with biological enzymes. The acetamido group can mimic natural substrates of enzymes, allowing the compound to act as an inhibitor or modulator of enzyme activity. The benzylidene group provides stability and specificity in these interactions.

Comparación Con Compuestos Similares

Similar Compounds

- Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside

- Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside

- Benzyl 2-acetamido-3-O-(1-carboxyethyl)-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside

Uniqueness

Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside is unique due to its specific carboxymethylation at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs. This modification enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in biomedical research.

Actividad Biológica

Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(carboxymethyl)-2-deoxy-α-D-glucopyranoside (referred to as BCA) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicine and industry.

Chemical Structure and Synthesis

BCA is characterized by its intricate structure, which includes a benzylidene acetal protecting group and an acetamido group. Its molecular formula is C24H27NO8, and it has a molecular weight of approximately 457.47 g/mol. The synthesis of BCA typically involves several steps:

- Protection of Hydroxyl Groups : The hydroxyl groups of the glucopyranoside are protected using a benzylidene acetal.

- Acetylation : The 2-hydroxyl group is converted to an acetamido group.

- Carboxymethylation : The 3-hydroxyl group undergoes carboxymethylation using chloroacetic acid under basic conditions.

This multi-step synthesis allows for the selective introduction of functional groups, making BCA a versatile intermediate in organic chemistry .

BCA's biological activity primarily stems from its ability to interact with various enzymes. The acetamido group can mimic natural substrates, enabling BCA to act as an inhibitor or modulator of enzyme activity. The stability provided by the benzylidene group enhances its specificity in these interactions .

Enzyme Interaction Studies

Research indicates that BCA can inhibit specific glycosidases, which are enzymes responsible for breaking down carbohydrates. By mimicking the structure of natural substrates, BCA competes with these substrates for enzyme binding sites, effectively reducing enzyme activity .

Antimicrobial Activity

BCA has shown promise in the development of antimicrobial agents. Its structural similarity to natural glycosides positions it as a candidate for studying enzyme interactions relevant to antibiotic development. Preliminary studies have indicated that derivatives of BCA exhibit significant antibacterial properties against various pathogens .

Anticancer Potential

Recent investigations into the anticancer properties of BCA have revealed its potential to induce apoptosis in cancer cells. In vitro studies have demonstrated that BCA can inhibit cell proliferation and promote programmed cell death in specific cancer cell lines, suggesting its utility in cancer therapy .

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of BCA derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

- Anticancer Activity : In a research article published in Cancer Letters, BCA was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry analyses .

Summary of Biological Activities

Propiedades

IUPAC Name |

2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO8/c1-15(26)25-20-22(29-14-19(27)28)21-18(13-31-23(33-21)17-10-6-3-7-11-17)32-24(20)30-12-16-8-4-2-5-9-16/h2-11,18,20-24H,12-14H2,1H3,(H,25,26)(H,27,28)/t18-,20-,21-,22-,23?,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBGPRDVHUWBLB-WGADNOCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.